molecular formula C28H23N3O2S2 B11134648 (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11134648
M. Wt: 497.6 g/mol
InChI Key: ZTRADBMYLGOQOB-UQQQWYQISA-N
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Description

(5Z)-3-Benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and benzylidene groups. Key steps include:

    Formation of Thiazolidinone Core: This is usually achieved by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Pyrazole Moiety: The pyrazole ring is often synthesized separately and then coupled with the thiazolidinone core through a condensation reaction.

    Benzylidene Substitution: The final step involves the condensation of the intermediate with benzaldehyde derivatives to introduce the benzylidene group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a scaffold for designing enzyme inhibitors.

Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its potential use in drug development for treating diseases such as cancer and bacterial infections.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The biological activity of (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit certain kinases and proteases, which are crucial for cell signaling and proliferation. The thiazolidinone ring is known to interact with the enzyme’s active site, while the pyrazole and benzylidene groups enhance binding affinity and specificity .

Comparison with Similar Compounds

  • (5Z)-3-(2-Chlorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness: Compared to similar compounds, (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. The presence of the ethoxyphenyl group, in particular, contributes to its distinct pharmacokinetic and pharmacodynamic properties .

This detailed overview highlights the significance of this compound in various fields of research and its potential applications in medicine and industry

Properties

Molecular Formula

C28H23N3O2S2

Molecular Weight

497.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23N3O2S2/c1-2-33-24-15-9-12-21(16-24)26-22(19-31(29-26)23-13-7-4-8-14-23)17-25-27(32)30(28(34)35-25)18-20-10-5-3-6-11-20/h3-17,19H,2,18H2,1H3/b25-17-

InChI Key

ZTRADBMYLGOQOB-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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